molecular formula C13H10N6O3S B2684482 methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate CAS No. 1448137-27-6

methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2684482
CAS No.: 1448137-27-6
M. Wt: 330.32
InChI Key: WHWLHLYKGRTJFV-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities and are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms. The exact structure of “methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate” could not be found .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For instance, Intermediate 6 (a-o) (1 mmol) was treated with 4-Amino-1-azidobenzene 3 (1.2 mmol) by taking DMF as a solvent and CuI as a catalyst at room temperature for 7–8 h to form a 1,3-dipolar cycloaddition reaction .


Physical and Chemical Properties Analysis

1,2,4-Triazoles have various physical and chemical properties. For instance, they are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Scientific Research Applications

Synthesis and Cardiovascular Applications

Research has demonstrated the synthesis and evaluation of triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including thiophene, for their potential cardiovascular benefits. These compounds have shown promise in coronary vasodilating and antihypertensive activities, indicating their utility in developing new cardiovascular agents (Sato et al., 1980).

Antimicrobial and Antitumor Activities

Compounds synthesized from active methylene and heterocycles bearing active methyl groups, including those related to the methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate, have been used in creating a variety of substituted and fused nitrogenous heterocyclic systems. These systems possess significant medical and pharmaceutical importance, exhibiting antimicrobial and potential antitumor activities (Abdel-Megid, 2021).

Structural Characterization and Theoretical Studies

Recent studies have also focused on the synthesis, structural characterization, and theoretical analysis of triazole pyridazine derivatives. These compounds have been scrutinized for their biological properties, such as anti-tumor and anti-inflammatory activities, supported by density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks to understand their molecular interactions (Sallam et al., 2021).

Cholinesterase Inhibitors

Another area of application includes the design and synthesis of thiophene-2-carboxamide Schiff base derivatives as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds, derived from modifications and interactions with thiophene structures, show significant potential in treating diseases related to enzyme dysfunction, such as Alzheimer's (Kausar et al., 2021).

Safety and Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. Specific safety and hazard information for “methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate” could not be found .

Properties

IUPAC Name

methyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O3S/c1-22-13(21)8-4-5-23-12(8)16-11(20)9-2-3-10(18-17-9)19-7-14-6-15-19/h2-7H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWLHLYKGRTJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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